

# An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobutanamide

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## Compound of Interest

Compound Name: 2-Bromobutanamide

Cat. No.: B1267324

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting and boiling points of **2-bromobutanamide**, including detailed experimental protocols for its synthesis, a critical prerequisite for empirical analysis.

## Physicochemical Data

**2-Bromobutanamide** is a white solid organic compound utilized as an intermediate in various organic syntheses, including the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its key physical properties are summarized below.

Table 1: Physicochemical Properties of **2-Bromobutanamide**

Property	Value	Source(s)
Melting Point	112-113 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	250.2 °C (at 760 mmHg)	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> BrNO	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	166.02 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.524 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	105.1 °C	<a href="#">[1]</a>
Refractive Index	1.496	<a href="#">[1]</a>
CAS Number	5398-24-3	<a href="#">[2]</a>

## Experimental Protocols

Precise determination of melting and boiling points requires a pure sample. The following section details established synthetic routes to obtain **2-bromobutanamide**, followed by a general methodology for measuring its thermal properties.

Two primary synthetic strategies are employed for the preparation of **2-bromobutanamide**: the amidation of 2-bromobutyric acid and the direct bromination of butanamide.[\[2\]](#)

### Method 1: Amidation of 2-Bromobutyric Acid

This is a two-step process that begins with the conversion of 2-bromobutyric acid to its more reactive acyl chloride, followed by amidation.[\[2\]](#)

- Step 1: Formation of 2-Bromobutyryl Chloride
  - In a fume hood, place crude 2-bromobutanoic acid (0.4 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[\[5\]](#)
  - Slowly add thionyl chloride (SOCl<sub>2</sub>) (0.44 mol) to the flask.[\[5\]](#) Thionyl chloride is a preferred reagent as its byproducts (SO<sub>2</sub> and HCl) are gaseous and easily removed.[\[2\]](#)

- Heat the mixture at reflux for 2 hours.<sup>[5]</sup> The reaction should be performed in an inert solvent.<sup>[2]</sup>
- Step 2: Amidation to form **2-Bromobutanamide**
  - After cooling the reaction mixture, slowly pour it into a beaker containing a stirred, ice-cold concentrated ammonia solution.<sup>[5]</sup>
  - The **2-bromobutanamide** will precipitate as a solid.<sup>[5]</sup>
  - Collect the solid product via vacuum filtration and wash it with cold water.<sup>[5]</sup>
  - Dry the final product thoroughly.<sup>[5]</sup>

#### Method 2: Bromination of Butanamide

This alternative route involves the direct bromination of butanamide. While more direct, it requires stringent control to ensure regioselectivity at the alpha-position and to prevent over-bromination.<sup>[2]</sup>

- Combine butanamide with a brominating agent such as bromine (Br<sub>2</sub>) or N-bromosuccinimide (NBS).<sup>[2]</sup>
- The reaction is typically conducted in the presence of a catalyst or initiator.<sup>[2]</sup>
- Careful control of reaction conditions (e.g., temperature, solvent, molar ratios) is crucial for achieving the desired product with high purity.<sup>[2]</sup>

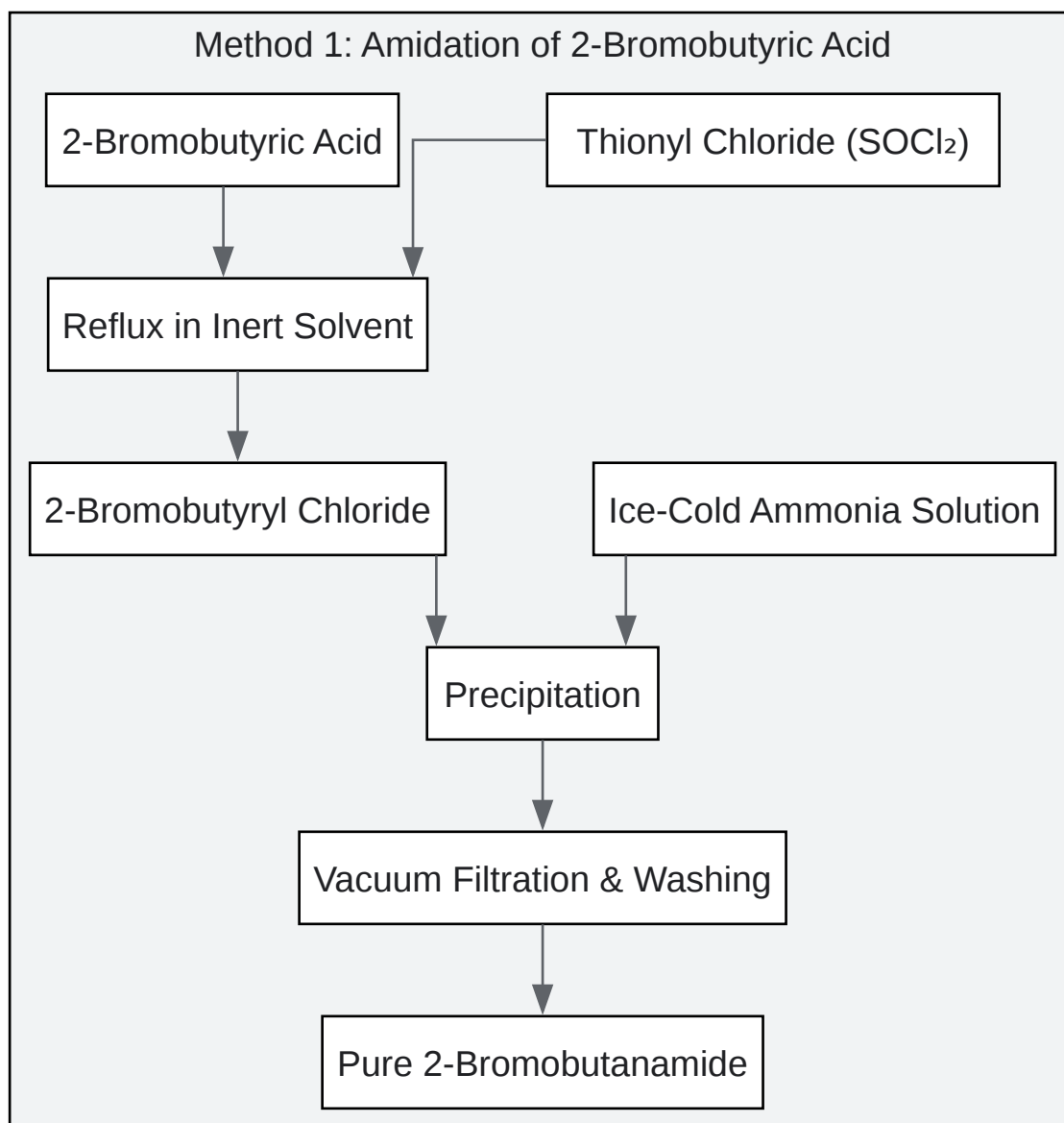
While specific experimental reports detailing the determination for this exact compound are not prevalent, standard, well-established laboratory protocols are applicable.

- Melting Point Determination:
  - A small, dry sample of purified **2-bromobutanamide** is packed into a capillary tube.
  - The tube is placed in a calibrated melting point apparatus.

- The sample is heated slowly (e.g., 1-2 °C per minute) as it approaches the expected melting point of 112 °C.
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., 1-2 °C) indicates high purity.
- Boiling Point Determination:
  - The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).
  - A small amount of the liquid sample is placed in a distillation flask with boiling chips.
  - A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.
  - The liquid is heated until it boils, and the vapor temperature is recorded when it remains constant. This stable temperature is the boiling point. Given the high boiling point of 250.2 °C, distillation under reduced pressure (vacuum distillation) is often preferred to prevent potential decomposition of the compound.

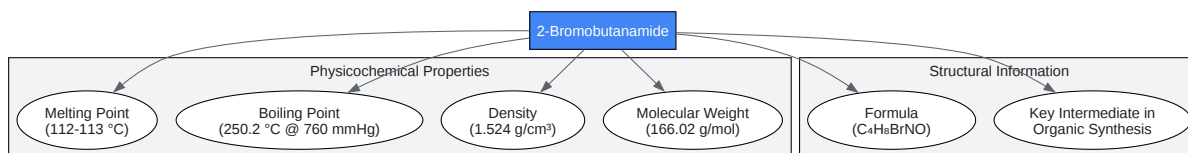
## Visualizations

The following diagrams illustrate the synthesis workflow and logical relationships of the compound's properties.



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Caption: Workflow for the synthesis of **2-bromobutanamide** via amidation.



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Caption: Key properties and structural data of **2-bromobutanamide**.

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